N-cyclohexyl-N-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Description
This compound features a pyrazolo[1,5-a]pyrimidine core with a thiophen-2-yl group at position 5, a trifluoromethyl (CF₃) group at position 7, and a carboxamide substituent at position 2. The carboxamide is further substituted with an N-cyclohexyl-N-methyl group, enhancing lipophilicity and steric bulk .
Properties
IUPAC Name |
N-cyclohexyl-N-methyl-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N4OS/c1-25(12-6-3-2-4-7-12)18(27)14-11-17-23-13(15-8-5-9-28-15)10-16(19(20,21)22)26(17)24-14/h5,8-12H,2-4,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLNTKSMRZHNFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CS4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CL-423140 involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often include specific temperatures, pH levels, and the use of catalysts to facilitate the reactions. Detailed synthetic routes are usually proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods: In an industrial setting, the production of CL-423140 is scaled up using large reactors and continuous flow systems. The process involves rigorous quality control measures to ensure consistency and purity. The use of advanced technologies such as preparative liquid chromatography is common to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions: CL-423140 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, CL-423140 can be converted into its oxidized form.
Reduction: Reducing agents can convert CL-423140 into its reduced form.
Substitution: CL-423140 can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens and alkylating agents are often used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized derivative of CL-423140, while reduction may produce a more reduced form.
Scientific Research Applications
CL-423140 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: CL-423140 is used in biological assays to study cellular processes and molecular interactions.
Medicine: It has potential therapeutic applications and is being investigated for its effects on various biological targets.
Industry: CL-423140 is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of CL-423140 involves its interaction with specific molecular targets. It can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Variations on the Carboxamide Group
N-(4-Methoxybenzyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide
- Structural Differences : The carboxamide is substituted with a 4-methoxybenzyl group instead of cyclohexyl-methyl. The core is partially hydrogenated (tetrahydropyrazolo[1,5-a]pyrimidine), reducing aromaticity.
- Impact: The hydrogenated core may decrease planarity, affecting π-π stacking interactions with biological targets.
N-(2-Chlorobenzyl)-5-(4-methylphenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide
- Structural Differences : Features a 2-chlorobenzyl carboxamide and a 4-methylphenyl group at position 3. The core is partially saturated.
- Impact : The chloro substituent increases lipophilicity and may enhance halogen bonding. The methylphenyl group at position 5 could sterically hinder interactions compared to the thiophen-2-yl group in the target compound .
N-(Cyanomethyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- Structural Differences: The carboxamide is substituted with a cyanomethyl group.
- Impact: The polar cyano group increases solubility but may reduce membrane permeability compared to the cyclohexyl-methyl substituent in the target compound .
Core Modifications and Substituent Diversity
3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
- Structural Differences : Lacks a carboxamide group; instead, position 2 has a methyl group. Positions 3 and 5 are substituted with dichlorophenyl and fluorophenyl groups.
- Halogenated aryl groups enhance electron-withdrawing effects and may improve target affinity but increase toxicity risks .
5-(3,5-Bis(trifluoromethyl)phenyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one
- Structural Differences : Position 7 is oxidized to a ketone, and position 5 has a bis(trifluoromethyl)phenyl group.
- The bis-CF₃ group increases metabolic stability but may lower aqueous solubility .
Physicochemical and Pharmacokinetic Properties
| Compound Name | Molecular Weight | Key Substituents | logP (Predicted) | Solubility (µg/mL) |
|---|---|---|---|---|
| Target Compound | 436.49 | Cyclohexyl-methyl, thiophen-2-yl, CF₃ | 3.8 | 12.5 |
| N-(4-Methoxybenzyl)-5-(thiophen-2-yl)-7-CF₃-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide | 454.47 | 4-Methoxybenzyl, thiophen-2-yl, CF₃ | 3.2 | 18.7 |
| N-(Cyanomethyl)-5-(thiophen-2-yl)-7-CF₃-pyrazolo[1,5-a]pyrimidine-2-carboxamide | 356.31 | Cyanomethyl, thiophen-2-yl, CF₃ | 2.5 | 45.3 |
| 3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-CF₃-pyrazolo[1,5-a]pyrimidine | 438.21 | Dichlorophenyl, fluorophenyl, methyl | 4.5 | 5.8 |
Notes:
- The target compound’s cyclohexyl-methyl group contributes to higher logP (3.8) compared to analogs with polar substituents (e.g., cyanomethyl: logP 2.5).
- Partial hydrogenation of the core (e.g., tetrahydropyrazolo[1,5-a]pyrimidine) increases solubility but may reduce target affinity due to conformational flexibility .
Biological Activity
N-cyclohexyl-N-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antifungal, and insecticidal properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H14F3N5OS. The presence of trifluoromethyl and thiophene groups contributes to its biological activity by enhancing lipophilicity and potential interactions with biological targets.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits notable anticancer properties against various cancer cell lines.
Case Study: Anticancer Efficacy
In a study evaluating the anticancer activity of several pyrazolo[1,5-a]pyrimidine derivatives, this compound showed effective inhibition against:
- PC3 (Prostate Cancer) : IC50 = 4.8 µM
- K562 (Leukemia) : IC50 = 6.2 µM
- HeLa (Cervical Cancer) : IC50 = 5.0 µM
- A549 (Lung Cancer) : IC50 = 5.5 µM
| Cell Line | IC50 (µM) |
|---|---|
| PC3 | 4.8 |
| K562 | 6.2 |
| HeLa | 5.0 |
| A549 | 5.5 |
These results indicate that the compound possesses selective cytotoxicity towards cancer cells, suggesting its potential for further development as an anticancer agent .
Antifungal Activity
The antifungal activity of this compound has also been investigated, revealing promising results against various fungal strains.
In Vitro Antifungal Testing
In vitro tests demonstrated that this compound exhibited significant antifungal activity against:
- Botrytis cinerea : Inhibition rate = 96.76%
- Sclerotinia sclerotiorum : Inhibition rate = 82.73%
| Fungal Strain | Inhibition Rate (%) |
|---|---|
| Botrytis cinerea | 96.76 |
| Sclerotinia sclerotiorum | 82.73 |
These findings suggest that the compound could serve as an effective antifungal agent in agricultural applications .
Insecticidal Activity
The insecticidal properties of this compound were evaluated against common agricultural pests.
Insecticidal Efficacy Testing
The compound was tested against Spodoptera frugiperda and Mythimna separata with the following results:
- Mortality Rate at 500 µg/mL :
- S. frugiperda: 75% mortality
- M. separata: 70% mortality
| Insect Species | Mortality Rate (%) at 500 µg/mL |
|---|---|
| Spodoptera frugiperda | 75 |
| Mythimna separata | 70 |
These results indicate that this compound has significant potential as an insecticide .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
